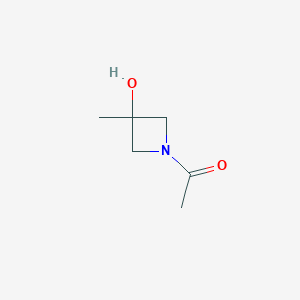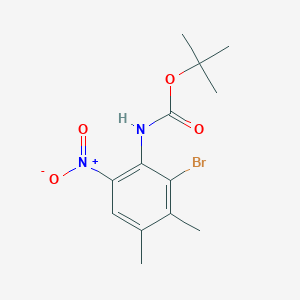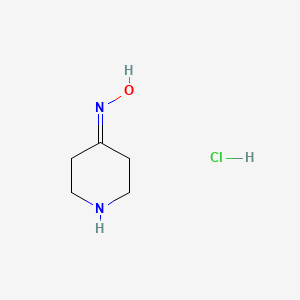
N-(piperidin-4-ylidene)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-4-ylidene)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H12ClN2O. It is a white or off-white solid that is soluble in water and has numerous applications in scientific experiments. This compound is known for its unique structure, which includes a piperidine ring and a hydroxylamine group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves several steps. One common method includes the reaction of piperidine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction.
Analyse Chemischer Reaktionen
N-(piperidin-4-ylidene)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from -10°C to room temperature. Major products formed from these reactions include various substituted piperidine derivatives and hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(piperidin-4-ylidene)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
N-(piperidin-4-ylidene)hydroxylamine hydrochloride can be compared with other similar compounds such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used as a building block in organic synthesis.
Hydroxylamine: A compound with the formula NH2OH, used as a reducing agent and in the synthesis of oximes.
N-oxide derivatives: Compounds formed by the oxidation of piperidine or other nitrogen-containing heterocycles
The uniqueness of this compound lies in its combination of a piperidine ring and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H11ClN2O |
|---|---|
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
N-piperidin-4-ylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c8-7-5-1-3-6-4-2-5;/h6,8H,1-4H2;1H |
InChI-Schlüssel |
KWNKWFNFEMCSIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1=NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



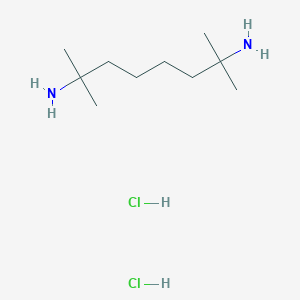



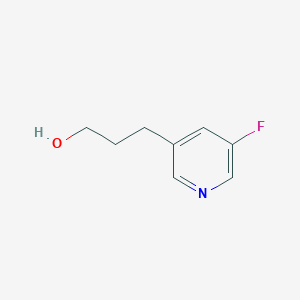
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)

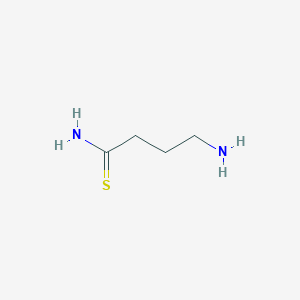

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
